

ER-000444793: A Technical Guide to its Impact on Mitochondrial Calcium Homeostasis

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Abstract

This technical guide provides an in-depth overview of **ER-000444793**, a potent and novel inhibitor of the mitochondrial permeability transition pore (mPTP). The document details the compound's mechanism of action, focusing on its impact on mitochondrial calcium homeostasis. It serves as a comprehensive resource for researchers in cellular biology, mitochondrial physiology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. **ER-000444793**, identified through high-throughput screening, distinguishes itself by inhibiting mPTP opening in a Cyclophilin D (CypD)-independent manner, presenting a promising avenue for therapeutic intervention in pathologies associated with mitochondrial dysfunction.

Introduction to ER-000444793

ER-000444793, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, disruption of the membrane potential, and ultimately, cell death. A key feature of **ER-000444793** is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the immunosuppressant drug Cyclosporin A.^{[1][2]} This

CypD-independent inhibition suggests a novel interaction with the mPTP complex, offering a new tool for studying mitochondrial calcium regulation and a potential therapeutic agent with a distinct profile from existing mPTP inhibitors.

Quantitative Data Summary

The inhibitory effects of **ER-000444793** on the mitochondrial permeability transition pore have been quantified through various in vitro assays. The data presented below is crucial for understanding the compound's potency and for designing future experiments.

Parameter	Value	Assay	Source
IC50 for mPTP Inhibition	2.8 μ M	Mitochondrial Swelling Assay	[2]
Effect on CypD Binding	No displacement of labeled-CsA from rhCypD protein up to 50 μ M	Homogenous Time-Resolved Fluorescence (HTRF) Assay	[2]
Inhibition of Ca ²⁺ -induced Mitochondrial Swelling	Dose-dependent	Spectrophotometric Absorbance Assay (540 nm)	[1]
Inhibition of Ca ²⁺ -induced Membrane Depolarization	Dose-dependent	TMRM Fluorescence Assay	[1]
Enhancement of Ca ²⁺ Retention Capacity	Dose-dependent	Fluo-4FF Fluorescence Assay	[1]

Mechanism of Action: Impact on Mitochondrial Calcium Homeostasis

Mitochondria are central to cellular calcium signaling, sequestering and releasing Ca²⁺ to shape cytosolic calcium dynamics and regulate their own function. However, excessive mitochondrial calcium uptake can trigger the opening of the mPTP, a critical event in some

forms of cell death. **ER-000444793** exerts its primary effect by inhibiting this Ca^{2+} -induced mPTP opening.[\[1\]](#)

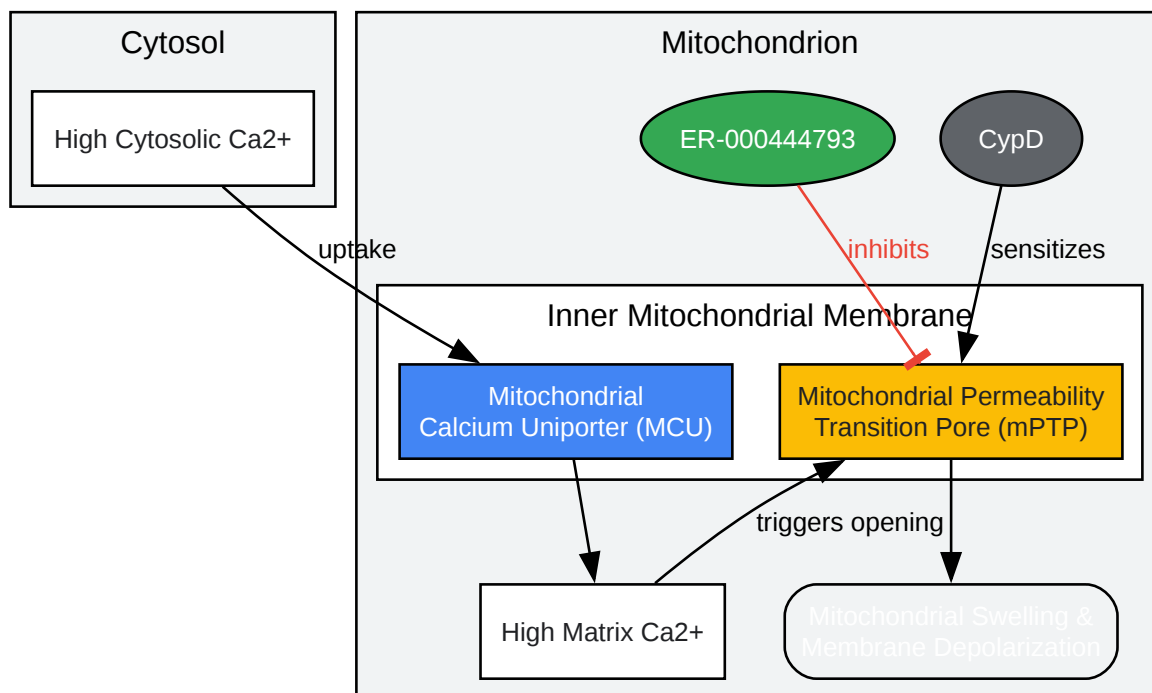
By preventing the formation of the pore, **ER-000444793** helps maintain mitochondrial integrity in the face of high calcium loads. This leads to several key downstream effects on mitochondrial calcium homeostasis:

- **Increased Calcium Retention Capacity:** Mitochondria treated with **ER-000444793** can sequester more calcium before the mPTP opens. This enhances their ability to buffer cytosolic calcium transients without succumbing to permeability transition.[\[1\]](#)
- **Maintenance of Mitochondrial Membrane Potential:** The opening of the mPTP dissipates the mitochondrial membrane potential ($\Delta\Psi\text{m}$). By inhibiting the pore, **ER-000444793** helps to preserve $\Delta\Psi\text{m}$, which is essential for ATP synthesis and other mitochondrial functions.[\[1\]](#)
- **Prevention of Mitochondrial Swelling:** A direct consequence of mPTP opening is the influx of water and solutes into the mitochondrial matrix, causing swelling and rupture of the outer mitochondrial membrane. **ER-000444793** directly blocks this Ca^{2+} -induced swelling.[\[1\]](#)

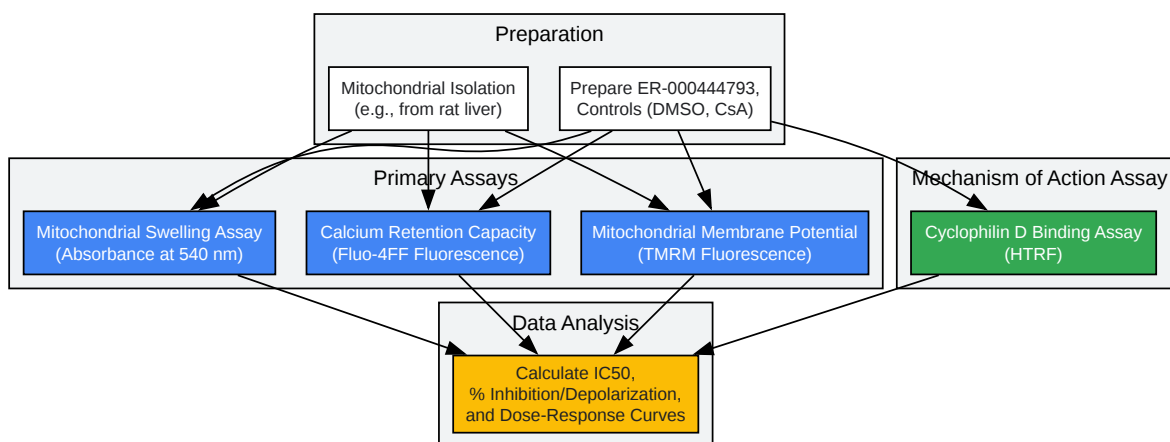
It is important to note that **ER-000444793**'s mechanism is independent of Cyclophilin D. This has been demonstrated in assays showing that the compound does not inhibit the enzymatic activity of CypD nor does it displace Cyclosporin A from its binding site on CypD.[\[1\]](#)[\[2\]](#)

Signaling Pathway Diagram

Effect of ER-000444793 on Mitochondrial Calcium-Induced mPTP Opening



Experimental Workflow for Characterizing ER-000444793



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